3,7-Di([1,1'-biphenyl]-4-yl)-10-(naphthalen-1-yl)-10H-phenoxazine
Overview
Description
3,7-Di([1,1'-biphenyl]-4-yl)-10-(naphthalen-1-yl)-10H-phenoxazine is a useful research compound. Its molecular formula is C46H31NO and its molecular weight is 613.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
OLEDs and Electroluminescent Devices
Hole Injection Materials : A study focused on synthesizing new hole injection layer (HIL) materials for organic light-emitting diodes (OLEDs) found that derivatives of phenothiazine and phenoxazine, including compounds similar to 3,7-Di([1,1'-biphenyl]-4-yl)-10-(naphthalen-1-yl)-10H-phenoxazine, displayed promising electro-optical properties. These materials showed good potential for effective HIL application in OLEDs due to their higher glass transition temperatures and minimal absorption at wavelengths shorter than 450 nm (Park et al., 2011).
Host Materials for Phosphorescent OLEDs : In a study focused on naphthalene-based host materials for red phosphorescent OLEDs, compounds including phenoxazine derivatives showed excellent device performance at low doping concentrations. This indicated their potential as cost-effective and efficient host materials for red phosphorescent OLEDs (Li et al., 2018).
Polymerization Processes
- Organocatalyzed Atom Transfer Radical Polymerization : Research on organocatalyzed atom transfer radical polymerization (O-ATRP) using visible light identified compounds like 3,7-di(4-biphenyl) 1-naphthalene-10-phenoxazine as robust catalysts. These catalysts were effective even under low light intensity, demonstrating their utility in a wide range of conditions (Ryan et al., 2017).
Catalysis and Reaction Studies
Suzuki Reactions : Isoxazole-3-carbaldehyde oximes derivatives, structurally similar to the target compound, have shown efficacy in catalyzing Suzuki reactions in various media. This underscores their potential in synthetic organic chemistry (Potkin et al., 2014).
C-C and C-B Bond Formation : A study using organophotocatalysis for aryl halides demonstrated the utility of phenoxazine derivatives in facilitating C-C and C-B bond formation. This points to their potential in synthetic organic chemistry for creating complex molecular structures (Lee et al., 2019).
Properties
IUPAC Name |
10-naphthalen-1-yl-3,7-bis(4-phenylphenyl)phenoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H31NO/c1-3-10-32(11-4-1)34-18-22-36(23-19-34)39-26-28-43-45(30-39)48-46-31-40(37-24-20-35(21-25-37)33-12-5-2-6-13-33)27-29-44(46)47(43)42-17-9-15-38-14-7-8-16-41(38)42/h1-31H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGSSEOAGCUGDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C=C3)N(C5=C(O4)C=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H31NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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